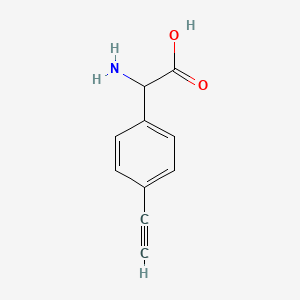

2-Amino-2-(4-ethynylphenyl)acetic acid

Overview

Description

Molecular Structure Analysis

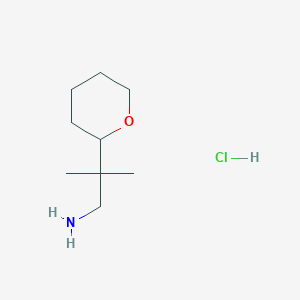

The InChI code for “2-Amino-2-(4-ethynylphenyl)acetic acid” is 1S/C10H8O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h1,3-6H,7H2,(H,11,12) . This indicates the presence of an ethynyl group attached to the phenyl ring and an amino group attached to the acetic acid moiety.

Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 175.18 g/mol. Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Synthesis and Cross-Linking Applications

The synthesis of short polyoxyethylene-based heterobifunctional cross-linking reagents, such as [2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy acetic acid, [2-[2-(2,5-dioxo-2,5-dihydropyrrol-1-yl)ethoxy]ethoxy] acetic acid, and [2-[2-(pyridin-2-yldisulfanyl)-ethoxy]ethoxy] acetic acid, has been described. These reagents, including their phospholipid amide derivatives, are designed for incorporation into liposomal constructs for applications like immunization with synthetic peptides. The introduced spacer arms are hydrophilic polyoxyethylene chains that provide good accessibility to conjugates and are expected to have lower intrinsic immunogenicity compared to traditional reagents. The ability to couple peptides to liposomal carriers through stable thioether and bioreducible disulfide bonds is highlighted as potentially significant for antigen presentation mechanisms in synthetic vaccination formulations (Frisch, Boeckler, & Schuber, 1996).

Structural and Spectroscopic Studies

Structural and spectroscopic studies on compounds like 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and 4-Amino-3-cyclopropyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester have been conducted. These studies involved X-ray diffraction techniques and were characterized by IR, 1H NMR, and 13C NMR spectroscopy, revealing strong intermolecular hydrogen bonds and specific framework structures through hydrogen bonding patterns (Şahin et al., 2014).

Ligand Synthesis and Catalysis

The synthesis of α-phosphanyl amino acetic acids (phosphanyl glycines) with chiral N-substituents has been reported. These compounds were synthesized via a one-pot three-component condensation, which is noteworthy for its potential applications in ligand synthesis for catalysis, despite some limitations such as sensitivity to hydrolysis and decarboxylation. The research also explored the use of these compounds with nickel catalysts for the selective oligomerization of ethylene, suggesting potential applications in asymmetric catalysis (Lach et al., 2016).

Molecular Electronic Devices

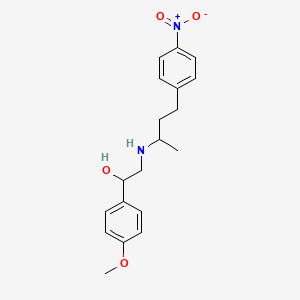

A study on a molecule containing a nitroamine redox center, which includes a 2'-amino-4-ethynylphenyl-4'-ethynylphenyl-5'-nitro-1-benzenethiol structure, showcased its use in molecular electronic devices. The current-voltage measurements of the device displayed negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1, indicating potential applications in electronic and optoelectronic devices (Chen, Reed, Rawlett, & Tour, 1999).

Peptide Synthesis and Drug Development

Research into poly(amido-amine)s carrying primary amino groups as side substituents has shown the synthesis of soluble polymers through polyaddition, which are of higher molecular weight and suitable as polymer carriers for carboxylated drugs. This can be significant for drug delivery systems and the development of nonviral vectors for gene therapy (Malgesini, Verpilio, Duncan, & Ferruti, 2003).

Safety and Hazards

The safety information for “2-Amino-2-(4-ethynylphenyl)acetic acid” indicates that it has a GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

2-amino-2-(4-ethynylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h1,3-6,9H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXXQKZZVKQAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Propanone, 3,3-dimethoxy-1-[5-methoxy-1,4-bis(phenylmethoxy)phenyl]-2-[4-(phenylmethoxy)phenyl]-](/img/structure/B1469813.png)

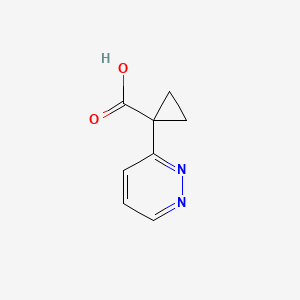

![[1-(6-Phenylpyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1469816.png)

![6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B1469820.png)

![Trimethyl({2-[(3-{[3-(trimethylazaniumyl)propanoyl]oxy}propanoyl)oxy]ethyl})azanium dihydrate dichloride](/img/structure/B1469824.png)

![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B1469827.png)